molecular formula C7H9NO3 B15368189 3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione CAS No. 61892-72-6

3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione

Cat. No.: B15368189
CAS No.: 61892-72-6
M. Wt: 155.15 g/mol
InChI Key: PDCYFUXNSORWLO-UHFFFAOYSA-N
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Description

3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione (CAS 14342-17-7) is a substituted maleimide derivative with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol . Its structure features a hydroxymethyl (-CH₂OH) group at the 4-position and an ethyl (-C₂H₅) group at the 3-position of the pyrrole-2,5-dione core. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive maleimide moiety, which enables conjugation with thiol-containing biomolecules.

Properties

CAS No.

61892-72-6

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-ethyl-4-(hydroxymethyl)pyrrole-2,5-dione

InChI

InChI=1S/C7H9NO3/c1-2-4-5(3-9)7(11)8-6(4)10/h9H,2-3H2,1H3,(H,8,10,11)

InChI Key

PDCYFUXNSORWLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC1=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogues

The following compounds are structurally related to 3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position)
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione 20189-42-8 C₇H₉NO₂ 139.15 3-Ethyl, 4-Methyl
3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione 14342-17-7 C₆H₇NO₃ 141.12 3-Ethyl, 4-Hydroxymethyl
1H-Pyrrole-2,5-dione (unsubstituted) 14342-17-7* C₄H₃NO₂ 97.07 No substituents

*Note: Unsubstituted pyrrole-2,5-dione shares a CAS number with a derivative in some databases due to nomenclature overlaps .

Substituent-Driven Property Differences

  • Hydrophilicity: The hydroxymethyl group in 3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione enhances hydrophilicity compared to the methyl group in 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione. This increases solubility in polar solvents like water or ethanol, which is critical for biological applications .
  • Reactivity : The hydroxymethyl group offers a site for further functionalization (e.g., esterification or oxidation), whereas the methyl group in the analogue is inert under mild conditions .

3-Ethyl-4-methyl-1H-pyrrole-2,5-dione

  • Natural Occurrence : Detected in essential oils, coffee, and peanut butter, suggesting roles in flavor or aroma chemistry .
  • Synthetic Utility : Used as a precursor in heterocyclic synthesis, particularly for maleimide-based polymers and crosslinkers .

3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione

  • Pharmaceutical Potential: The hydroxymethyl group enables conjugation with drug molecules or antibodies, making it valuable in targeted drug delivery systems .
  • Stability Challenges : Unlike its methyl-substituted analogue, the hydroxymethyl derivative may undergo dehydration under acidic conditions, forming a maleic anhydride derivative .

Data Tables

Table 1: Comparative Physicochemical Properties

Property 3-Ethyl-4-methyl Derivative 3-Ethyl-4-(hydroxymethyl) Derivative
Molecular Weight (g/mol) 139.15 141.12
Boiling Point (°C) Not reported Not reported
LogP (Partition Coefficient) ~1.2 (estimated) ~0.5 (estimated)
GC Retention Index (Kovats’ RI) 1520 N/A

Table 2: Functional Group Impact on Reactivity

Group Reactivity Example
-CH₃ (Methyl) Stable under basic conditions; inert to nucleophiles
-CH₂OH (Hydroxymethyl) Forms esters with carboxylic acids; oxidizable to -COOH under mild conditions

Q & A

Q. What are the recommended methods for synthesizing 3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione?

A multi-step synthesis involving condensation reactions is typically employed. For example, a three-component one-pot reaction using aniline derivatives, acetylenedicarboxylates, and aldehydes can yield structurally similar pyrrolidinone derivatives. Key steps include controlling reaction temperature (80–100°C) and using catalysts like acetic acid to facilitate cyclization. Structural confirmation via FTIR and NMR spectroscopy is critical to verify the hydroxymethyl and ethyl substituents .

Q. How can the structural integrity of 3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione be validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, hydrogen-bonded co-crystals of related dione derivatives (e.g., C7H9NO2) have been resolved using SHELX programs, with bond lengths (e.g., C=O at 1.21–1.25 Å) and angles providing geometric validation . Complementary techniques include mass spectrometry (electron ionization) for molecular weight confirmation and NMR for functional group analysis .

Q. What are the stability considerations for handling 3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione in laboratory settings?

The compound is sensitive to moisture and oxidation due to its hydroxymethyl group. Storage under inert gas (e.g., argon) at –20°C in amber vials is recommended. Thermal stability can be assessed via differential scanning calorimetry (DSC), with degradation temperatures typically >150°C for similar dione derivatives .

Q. How can researchers interpret conflicting spectral data (e.g., NMR or IR) for this compound?

Contradictions often arise from solvent effects or impurities. For example, hydroxymethyl proton signals in DMSO-d6 may split due to hydrogen bonding. Cross-referencing with high-resolution mass spectrometry (HRMS) and computational simulations (e.g., DFT for IR vibrational modes) can resolve ambiguities .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the reactivity of 3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict electrophilic/nucleophilic sites. For instance, the carbonyl groups (C2 and C5) exhibit high electrophilicity (Fukui indices >0.1), making them prone to nucleophilic attack. Molecular docking studies further reveal potential interactions with biological targets (e.g., enzymes with maleimide-binding pockets) .

Q. How can crystallographic data resolve polymorphism or co-crystallization challenges for this compound?

Co-crystallization with hydrogen-bond acceptors (e.g., amines) can stabilize specific polymorphs. In a study of C7H9NO2 and C7H11NO, hydrogen-bonded tetramers formed via N–H···O interactions (2.8–3.0 Å), validated using SHELXL refinement. Disorder in crystal lattices requires high-resolution data (≤0.8 Å) and iterative refinement cycles .

Q. What strategies address discrepancies in biological activity data for 3-Ethyl-4-(hydroxymethyl)-1H-pyrrole-2,5-dione derivatives?

Variations in bioactivity (e.g., antimicrobial vs. anticancer) may stem from substituent effects. Systematic SAR studies comparing ethyl/hydroxymethyl analogs are essential. For example, replacing the hydroxymethyl with a methoxy group in related pyrrolopyrimidines increased lipophilicity (logP +0.5), enhancing membrane permeability .

Q. How can researchers optimize synthetic yields for large-scale applications without commercial protocols?

Reaction optimization via Design of Experiments (DoE) is critical. For a similar pyrrolidinone derivative, varying the molar ratio of diethyl acetylenedicarboxylate (1.2 equiv) and aldehyde (1.0 equiv) increased yields from 45% to 72%. Continuous-flow reactors may further enhance efficiency by reducing side reactions .

Methodological Tables

Table 1. Key Geometric Parameters from X-ray Crystallography

ParameterValue (Å/°)
O2–C81.2467 (15)
N1–H10.887 (16)
N3–C151.526 (2)

Table 2. Functional Group Reactivity via DFT

GroupFukui Index (Electrophilicity)
C2 (Carbonyl)0.12
C5 (Carbonyl)0.11
Hydroxymethyl O0.08

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